5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes ethoxyphenyl and ethylphenyl groups attached to a pyrrolone core
Preparation Methods
The synthesis of 5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolone ring.
Introduction of Ethoxyphenyl and Ethylphenyl Groups: These groups are introduced through substitution reactions, where the appropriate phenyl derivatives are reacted with the pyrrolone core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
5-(4-methoxyphenyl)-1-(4-methylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: This compound has a methoxy group instead of an ethoxy group and a methyl group instead of an ethyl group.
5-(4-ethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-4-mesyl-1H-pyrrol-2(5H)-one: This compound has a mesyl group instead of a tosyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-19-8-12-21(13-9-19)28-24(20-10-14-22(15-11-20)33-5-2)26(25(29)27(28)30)34(31,32)23-16-6-18(3)7-17-23/h6-17,24,29H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPKSBUNICWMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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